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molecular formula C6H14O3S B088844 Hexanesulfonic acid CAS No. 13595-73-8

Hexanesulfonic acid

Cat. No. B088844
M. Wt: 166.24 g/mol
InChI Key: FYAQQULBLMNGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06685962B2

Procedure details

Glycerine, ethyl alcohol and methylene chloride were purchased from Frutarom; enzymatically hydrolyzed gelatin with average molecular weight of 10,000-12,000 was purchased from Croda; hexanesulfonic acid was purchased from BDH; methylmethacrylate-methacrylic acid copolymers were provided from Rhom Pharma; 1-PLA with Mw of 427,000 and Mn of 224,500 was purchased from Boehringer Ingelheim; triethyl citrate was provided by Morflex; ethylcellulose was provided by Teva; polyvinyl pyrrolidone was provided by Taro; glutaraldehyde 25% and acetonitrile were purchased from Merck; chloroform, orthophosphoric acid and trichloroacetic acid were purchased from Baker. All solvents were of analytical grade, except acetonitrile which was HPLC grade.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])O.[CH2:7]([OH:9])C.[CH2:10](S(O)(=O)=O)CC[CH2:13][CH2:14][CH3:15]>C(Cl)Cl>[CH3:7][O:9][C:5](=[O:6])[C:3]([CH3:10])=[CH2:2].[C:7]([OH:9])(=[O:1])[C:14]([CH3:13])=[CH2:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)S(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(=C)C)=O.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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